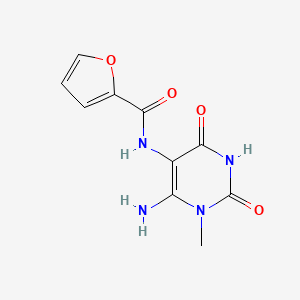

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide

Description

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a pyrimidinone-based carboxamide derivative characterized by a 1-methyl-substituted tetrahydropyrimidine core linked to a furan-2-carboxamide moiety. Its structural features, including the electron-deficient pyrimidinone ring and the heteroaromatic furan group, contribute to its unique physicochemical and biological properties.

Properties

IUPAC Name |

N-(6-amino-1-methyl-2,4-dioxopyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O4/c1-14-7(11)6(9(16)13-10(14)17)12-8(15)5-3-2-4-18-5/h2-4H,11H2,1H3,(H,12,15)(H,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPSSCHQRYQOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=O)NC1=O)NC(=O)C2=CC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 396.36 g/mol. Its structure includes a furan ring and a tetrahydropyrimidine moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H20N4O8 |

| Molecular Weight | 396.36 g/mol |

| LogP | Not specified |

| CAS Number | Not specified |

Antitumor Activity

Research indicates that derivatives of the tetrahydropyrimidine structure exhibit promising antitumor activity. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain derivatives had IC50 values below 2 µg/mL against human cancer cell lines, suggesting significant potency . The structure-activity relationship (SAR) analysis revealed that modifications in the furan and pyrimidine rings can enhance cytotoxicity.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Furan derivatives, including those similar to this compound, have demonstrated antibacterial and antifungal properties. These activities are attributed to the ability of the furan ring to interact with microbial cell membranes, disrupting their integrity .

Study 1: Antitumor Efficacy

A recent study synthesized several derivatives of tetrahydropyrimidine and evaluated their antitumor efficacy using MTT assays. The results indicated that compounds with specific substitutions on the furan ring exhibited IC50 values as low as 1.61 µg/mL against A-431 cancer cells . This highlights the importance of structural modifications in enhancing biological activity.

Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial activity, derivatives of furan-based compounds were tested against various bacterial strains. The results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinone carboxamides are a diverse family of compounds with variations in substituents on both the pyrimidine ring and the amide side chain. Below is a detailed comparison of the target compound with structurally related analogs, focusing on structural motifs, physicochemical properties, synthesis, and inferred biological implications.

Structural Differences

Key structural variations among analogs include:

- Pyrimidine ring substitutions: Position and type of alkyl/aryl groups at the 1-, 3-, or 6-amino positions.

- Amide side chain : Nature of the acyl group (e.g., aromatic, aliphatic, fluorinated).

Physicochemical Properties

- Aliphatic analogs (e.g., HMDB0004400) likely have lower melting points due to reduced crystallinity.

- Solubility :

- The furan-2-carboxamide group may enhance solubility in polar solvents compared to purely aromatic analogs (e.g., benzamide 36 ) but reduce it relative to formamide derivatives (e.g., ACI 201603 ) .

Q & A

Basic: What are the common synthetic routes for N-(6-amino-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)furan-2-carboxamide?

The synthesis typically involves multi-step reactions starting with functionalized pyrimidine and furan precursors. Key steps include:

- Coupling reactions : Amide bond formation between the pyrimidine core and furan-2-carboxamide group under conditions optimized for nucleophilic substitution (e.g., DMF or dichloromethane as solvents, 60–80°C) .

- Protection/deprotection strategies : Amino groups on the pyrimidine ring may require temporary protection (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during coupling .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with purity verified by HPLC (>95%) .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane minimizes unwanted hydrolysis .

- Catalyst screening : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps (e.g., nitro group reduction) .

- Real-time monitoring : In-line FTIR or LC-MS tracks reaction progress, enabling timely adjustments .

Basic: What analytical techniques are used for structural elucidation?

- NMR spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., pyrimidine C-5 substitution) and furan ring orientation .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C11H11N3O4 for the core structure) .

- X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydropyrimidine ring .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Dynamic effects : Temperature-dependent NMR experiments identify rotational barriers in amide bonds .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and coupling constants, aiding peak assignment .

- Isotopic labeling : 15N-labeled analogs clarify nitrogen environments in the pyrimidine ring .

Basic: What biological targets or mechanisms are associated with this compound?

- Kinase inhibition : Structural analogs (e.g., imidazo[1,2-b]pyridazines) exhibit ATP-competitive binding to kinases like JAK2 or EGFR .

- Enzyme modulation : The pyrimidine-dione moiety may interact with dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases .

Advanced: How to design experiments to confirm its mechanism of action?

- Crystallographic studies : Co-crystallization with target enzymes (e.g., DHODH) identifies binding motifs .

- Kinetic assays : Measure IC50 values using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .

- Mutagenesis : Engineer kinase mutants (e.g., T790M in EGFR) to test resistance profiles .

Basic: What stability considerations are critical for storage and handling?

- Light sensitivity : Store in amber vials to prevent photodegradation of the furan ring .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dioxo-pyrimidine group .

- Temperature : Long-term stability requires storage at –20°C in inert atmospheres (argon) .

Advanced: How to address discrepancies in bioactivity data across studies?

- Assay standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and normalize to positive controls (e.g., staurosporine for kinase inhibition) .

- Metabolic profiling : LC-MS/MS identifies metabolites that may interfere with activity measurements .

- Structural analogs : Compare SAR trends with related compounds (e.g., thiazolo[5,4-c]pyridines) to isolate critical functional groups .

Basic: What computational tools predict its physicochemical properties?

- Lipophilicity : Calculate logP values using ChemAxon or Molinspiration .

- Solubility : QSPR models (e.g., ALOGPS) estimate aqueous solubility based on polar surface area (e.g., ~100 Ų for this compound) .

- pKa prediction : Software like MarvinSketch identifies ionizable groups (e.g., pyrimidine N-3, pKa ~6.5) .

Advanced: How to engineer derivatives for improved pharmacokinetics?

- Prodrug strategies : Introduce phosphate esters at the 4-oxo position to enhance solubility .

- Bioisosteric replacement : Substitute furan with thiophene or pyrrole to modulate metabolic stability .

- PK/PD modeling : Use in silico tools (e.g., GastroPlus) to simulate absorption and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.